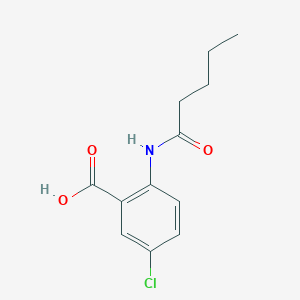

5-chloro-2-(pentanoylamino)benzoic acid

Description

5-Chloro-2-(pentanoylamino)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 5-position and a pentanoylamino group (-NHCOC₄H₉) at the 2-position. Such compounds are often explored in medicinal chemistry as enzyme inhibitors or antimicrobial agents due to their ability to interact with biological targets .

Properties

IUPAC Name |

5-chloro-2-(pentanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZQFXGXZTYGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(pentanoylamino)benzoic acid typically involves the acylation of 5-chloro-2-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-2-(pentanoylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares 5-chloro-2-(pentanoylamino)benzoic acid with similar compounds, emphasizing substituent effects on molecular weight, melting points, and applications:

Key Observations:

- Melting Points: Chlorophenylamino analogs (227–230°C) exhibit higher melting points than smaller substituents, suggesting stronger intermolecular forces (e.g., hydrogen bonding) .

- Biological Activity: Triclosan’s antimicrobial mechanism highlights the role of halogen and ether groups; the pentanoylamino group may similarly target lipid biosynthesis pathways .

Crystallographic and Structural Insights

- Crystal Packing: The brominated analog (5-bromo-2-(phenylamino)benzoic acid) crystallizes in the monoclinic P21/n space group with hydrogen-bonded dimers (O–H···O and N–H···O interactions) . Similar packing may occur in the pentanoylamino derivative, though the longer aliphatic chain could disrupt symmetry.

- Hydrogen Bonding: Substituents like sulfonamide () and cyclopropylcarbonylamino groups () form distinct hydrogen-bonding networks, influencing solubility and stability .

Biological Activity

5-Chloro-2-(pentanoylamino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent and a pentanoylamino group, which contribute to its unique chemical properties. The presence of the pentanoylamino group enhances its hydrophobicity and may influence its interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes involved in inflammatory pathways. For instance, it has been suggested that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins .

Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory effects of this compound. In a model using lipopolysaccharide (LPS)-induced inflammation in rats, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. The compound effectively maintained normal body temperature during inflammatory responses, preventing septic shock conditions .

| Parameter | Control (LPS) | This compound |

|---|---|---|

| TNF-α (pg/mL) | 12.00 ± 1.50 | 5.70 ± 1.04 (p < 0.001) |

| IL-1β (pg/mL) | 4.50 ± 0.50 | 2.32 ± 0.28 (p < 0.001) |

| White Blood Cell Count | High | Significantly reduced |

| Body Temperature (°C) | Fluctuating | Stable |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- LPS-Induced Inflammation Model : A study conducted on rats showed that the administration of this compound significantly reduced inflammatory responses when compared to controls treated with LPS alone. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

- In Silico Studies : Computational analyses have suggested that this compound binds effectively to COX enzymes, enhancing its potential as an anti-inflammatory drug candidate. Molecular docking studies indicated favorable binding affinities, supporting further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.